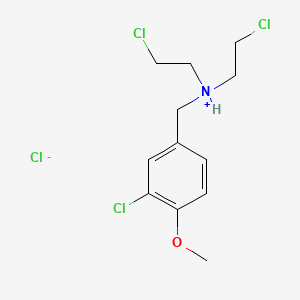![molecular formula C19H15ClN2O2S B7810544 4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride](/img/structure/B7810544.png)
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride is a complex organic compound that features a naphthylamino group, a thiazolyl ring, and a benzene-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Naphthylamino Group: The naphthylamine is then introduced through a nucleophilic substitution reaction.
Formation of the Benzene-1,2-diol Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride can undergo various chemical reactions, including:
Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(1-Naphthylamino)-4-thiazolyl)benzene-1,2-diol
- 4-(2-(2-Naphthylamino)-4-thiazolyl)benzene-1,2-diol
- 4-(2-(3-Naphthylamino)-4-thiazolyl)benzene-1,2-diol
Uniqueness
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a naphthylamino group, thiazolyl ring, and benzene-1,2-diol moiety makes it a versatile compound with diverse applications.
Propiedades
IUPAC Name |
4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]benzene-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S.ClH/c22-17-9-8-13(10-18(17)23)16-11-24-19(21-16)20-15-7-3-5-12-4-1-2-6-14(12)15;/h1-11,22-23H,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJSGMXYKDIPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC(=C(C=C4)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7810495.png)





![N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine](/img/structure/B7810533.png)
![{2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(phenyl)methanone](/img/structure/B7810542.png)
![3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid](/img/structure/B7810548.png)

![(7R,8R)-7,8-Dimethyl-1-azaspiro[4.4]nonane (C2H2O4)](/img/structure/B7810558.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B7810561.png)
